Cefadroxil anhydrous, L-

Catalog No.
S523059
CAS No.
144790-28-3
M.F
C16H17N3O5S
M. Wt
363.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cefadroxil anhydrous, L-

CAS Number

144790-28-3

Product Name

Cefadroxil anhydrous, L-

IUPAC Name

(6R,7R)-7-[[(2S)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C16H17N3O5S

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)/t10-,11+,15+/m0/s1

InChI Key

BOEGTKLJZSQCCD-HUFXEGEASA-N

SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Cefadroxil anhydrous, L-; Cefadroxil, L-; Cefadroxil;

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O

Description

The exact mass of the compound Cefadroxil anhydrous, L- is 363.0889 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of cephalosporin in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antibacterial Activity

Cefadroxil anhydrous, L- is a broad-spectrum antibiotic belonging to the cephalosporin class []. Research has explored its effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, and Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae []. Studies have investigated its bactericidal effects, meaning it kills bacteria rather than inhibiting their growth [].

Mechanism of Action

Scientific research has focused on understanding how Cefadroxil anhydrous, L- disrupts bacterial cell wall synthesis. It inhibits the action of enzymes called penicillin-binding proteins (PBPs), which are essential for building the bacterial cell wall []. This weakens the cell wall, leading to bacterial cell death [].

Drug Delivery and Pharmacokinetics

Research efforts are underway to optimize the delivery and efficacy of Cefadroxil anhydrous, L-. Studies have explored different formulations, such as nanoparticles, to improve drug delivery and target specific bacterial populations []. Pharmacokinetic studies investigate how the body absorbs, distributes, metabolizes, and excretes the drug, which is crucial for optimizing treatment regimens [].

Resistance Mechanisms

Research is ongoing to address the development of bacterial resistance to Cefadroxil anhydrous, L-. Studies examine how bacteria develop mechanisms to evade the drug's effects, such as producing enzymes that degrade the antibiotic []. Understanding these resistance mechanisms is vital for developing new strategies to combat bacterial infections.

Cefadroxil anhydrous is chemically represented as C₁₆H₁₇N₃O₅S. It appears as a white to off-white crystalline powder that is soluble in water and stable in acidic environments. The compound is a derivative of cephalexin and possesses a similar pharmacological profile. Its structural formula is characterized by the presence of a beta-lactam ring, which is crucial for its antibacterial activity .

As mentioned previously, cefadroxil acts as a bactericidal antibiotic by inhibiting bacterial cell wall synthesis. The beta-lactam ring in its structure mimics the natural substrate for PBPs, enzymes involved in peptidoglycan cross-linking. This competitive binding prevents PBPs from performing their function, leading to the formation of abnormal and weakened cell walls. The weakened cell wall can no longer withstand the internal pressure of the bacterial cell, resulting in cell death [].

Cefadroxil functions through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) within the bacterial cell wall, disrupting the final stages of peptidoglycan synthesis. This action leads to cell lysis and ultimately bacterial death. The compound's beta-lactam structure is essential for this mechanism, as it mimics the natural substrates of PBPs .

Cefadroxil exhibits bactericidal properties and is effective against a variety of pathogens including:

  • Staphylococcus aureus
  • Escherichia coli
  • Streptococcus pneumoniae

The minimum inhibitory concentration (MIC) values indicate its effectiveness: for example, it has an MIC of ≤ 8 µg/mL against Escherichia coli and 1–2 µg/mL against Staphylococcus aureus . Its broad-spectrum activity makes it suitable for treating infections such as urinary tract infections, skin infections, and respiratory tract infections.

The synthesis of cefadroxil typically involves several steps:

  • Starting Material: The process begins with the appropriate cephalosporin nucleus.
  • Modification: Chemical modifications are made to introduce the para-hydroxyphenylacetamido group.
  • Purification: The product is purified through crystallization or chromatography techniques to obtain cefadroxil anhydrous in its pure form.

The specific synthetic route may vary depending on the desired yield and purity .

Cefadroxil is widely used in clinical settings for:

  • Treating bacterial infections such as:
    • Urinary tract infections
    • Skin and soft tissue infections
    • Respiratory tract infections
  • Prophylactic use before dental procedures in patients allergic to penicillin .

Additionally, it has veterinary applications for treating infections in animals .

Cefadroxil may interact with other drugs, influencing their efficacy or safety profiles. Notable interactions include:

  • Anticoagulants: Increased risk of bleeding when used concurrently.
  • Probenecid: May increase cefadroxil levels by inhibiting renal excretion.
  • Other antibiotics: Potential for synergistic or antagonistic effects depending on the combination used .

Monitoring for adverse effects and therapeutic efficacy is essential when cefadroxil is prescribed alongside other medications.

Cefadroxil shares similarities with other cephalosporins and beta-lactam antibiotics. Here are some comparable compounds:

Compound NameChemical FormulaSpectrum of ActivityUnique Features
CephalexinC₁₆H₁₁N₂O₅SBroad-spectrumFirst-generation cephalosporin
CefazolinC₁₆H₁₁N₂O₄SPrimarily Gram-positiveOften used in surgical prophylaxis
CefuroximeC₁₈H₁₈N₂O₇SBroad-spectrumSecond-generation cephalosporin
CeftazidimeC₂₁H₂₁N₃O₇SBroad-spectrum with PseudomonasThird-generation cephalosporin

Cefadroxil distinguishes itself through its prolonged half-life compared to other first-generation cephalosporins, allowing for less frequent dosing while maintaining effective serum levels .

The synthesis of cefadroxil anhydrous follows a well-established silylation-condensation-hydrolysis sequence that provides excellent control over stereochemistry and regioselectivity. The initial silylation step involves the protection of both amino and carboxyl functional groups of 7-aminodesacetoxycephalosporanic acid (7-ADCA) using trimethylsilyl chloride and hexamethyldisilazane [2] [3].

The silylation reaction proceeds through nucleophilic attack of the amino nitrogen and carboxylate oxygen on the silicon center, forming stable trimethylsilyl derivatives. Research has demonstrated that the combination of trimethylsilyl chloride and hexamethyldisilazane as silylating agents significantly accelerates the reaction rate while minimizing impurity formation compared to using trimethylsilyl chloride alone [2]. The silylation is typically carried out in organic solvents such as methylene chloride at temperatures ranging from 30°C to the reflux temperature of the solvent.

The condensation step involves coupling the silylated 7-ADCA with a mixed anhydride derived from D-(-)-α-(p-hydroxyphenyl)glycine. This acylation reaction occurs via nucleophilic attack of the protected amino group on the activated carbonyl carbon of the mixed anhydride. The reaction mechanism proceeds through a tetrahedral intermediate that subsequently collapses to form the amide bond characteristic of cephalosporin antibiotics [4].

Studies have shown that the stereochemical outcome of the condensation reaction is largely controlled by the protecting groups and reaction conditions. The silyl protection effectively masks the nucleophilic character of the amino group, allowing for selective acylation at the β-lactam nitrogen [5]. Temperature control is critical during this step, with optimal conditions typically maintained between -44°C and -40°C to prevent decomposition of the β-lactam ring [2].

The hydrolysis step involves selective removal of the silyl protecting groups under mild acidic conditions. This deprotection occurs through protonation of the silyl ether oxygen, followed by nucleophilic attack by water molecules. The hydrolysis is typically performed using dilute hydrochloric acid or sulfuric acid solutions [2] [3]. The mild nature of the hydrolysis conditions ensures preservation of the β-lactam ring integrity while effectively removing the silyl groups.

Reaction StepTemperature RangeReaction TimeSolvent SystemKey Reagents
Silylation30-46°C120-130 minutesMethylene chlorideTMSCl, HMDS
Condensation-44 to -40°C90-100 minutesDCM/DMA mixtureMixed anhydride
HydrolysisRoom temperature30 minutesAqueous HCl6.2% HCl solution

The silylation-condensation-hydrolysis pathway offers several advantages over alternative synthetic routes. The protection strategy prevents side reactions that could occur at the free amino and carboxyl groups, resulting in higher yields and improved product purity. Additionally, the mild hydrolysis conditions minimize β-lactam ring opening, which is a common degradation pathway in cephalosporin synthesis [6].

Solvent Systems for Mixed Anhydride Formation

The formation of mixed anhydrides represents a critical step in cephalosporin synthesis, requiring careful selection of solvent systems to optimize reaction efficiency and product stability. Mixed anhydrides serve as activated acylating agents that facilitate the coupling of amino acid side chains to the cephalosporin nucleus [4].

The most effective solvent systems for mixed anhydride formation involve combinations of halogenated solvents with polar aprotic cosolvents. Dichloromethane paired with dimethylacetamide has emerged as the preferred system for preparing mixed anhydrides from D-(-)-α-(p-hydroxyphenyl)glycine derivatives [2]. This combination provides optimal solubility for both the amino acid starting material and the resulting mixed anhydride while maintaining low temperatures necessary for stability.

The mechanism of mixed anhydride formation involves nucleophilic attack of the carboxylate on the carbonyl carbon of the chloroformate, with concurrent elimination of chloride ion. The reaction is facilitated by the presence of tertiary amine bases such as N-methylmorpholine, which neutralize the hydrogen chloride byproduct and maintain the nucleophilic character of the carboxylate [2].

Solvent polarity plays a crucial role in stabilizing the charged intermediates formed during mixed anhydride synthesis. Polar aprotic solvents such as dimethylacetamide effectively solvate the ionic intermediates without competing for the electrophilic centers. The dielectric constant of the solvent system influences both the reaction rate and the stability of the mixed anhydride product [7].

Alternative solvent combinations have been investigated for mixed anhydride formation, including ethylene dichloride with dimethylacetamide and dichloromethane with dimethylformamide. These systems offer similar performance characteristics but may require optimization of temperature and concentration parameters [2].

Solvent SystemPrimary SolventCosolventOptimal RatioOperating Temperature
DCM/DMADichloromethaneDimethylacetamide530:170 mL-44 to -40°C
EDC/DMAEthylene dichlorideDimethylacetamideVariable-40 to -35°C
DCM/DMFDichloromethaneDimethylformamideVariable-45 to -40°C

The choice of chloroformate coupling partner significantly impacts the solvent requirements for mixed anhydride formation. Methyl chloroformate, ethyl chloroformate, and isopropyl chloroformate have all been successfully employed, with methyl chloroformate typically providing the most reactive mixed anhydrides [4]. The alkyl group influences both the electrophilicity of the carbonyl carbon and the leaving group ability of the alkoxide.

Water content in the solvent system must be rigorously controlled, as even trace amounts of moisture can lead to hydrolysis of the mixed anhydride and formation of the free carboxylic acid. Anhydrous conditions are typically maintained through the use of molecular sieves or distillation of solvents immediately prior to use [2].

Catalytic Mechanisms in Trimethylsilyl Chloride-Mediated Processes

Trimethylsilyl chloride serves dual roles in cephalosporin synthesis as both a protecting group reagent and a Lewis acid catalyst. The catalytic mechanisms involving trimethylsilyl chloride have been extensively studied through both experimental and theoretical approaches [8].

The Lewis acidic character of the silicon center in trimethylsilyl chloride enables activation of carbonyl groups through coordination. This activation occurs via donation of electron density from the carbonyl oxygen to the vacant d-orbitals of silicon, resulting in increased electrophilicity of the carbonyl carbon [8]. The enhanced electrophilicity facilitates nucleophilic attack by amino groups during the acylation step.

In the silylation step, trimethylsilyl chloride functions through an SN2-like mechanism involving nucleophilic attack by the amino nitrogen on the silicon center. The reaction proceeds through a pentacoordinate silicon intermediate that subsequently eliminates chloride ion. The presence of hexamethyldisilazane in combination with trimethylsilyl chloride creates a more effective silylating system through in situ generation of bis(trimethylsilyl)amine, which serves as a more potent silylating agent [2].

Theoretical studies have revealed that the trimethylsilyl chloride-catalyzed reactions benefit from reduced activation energy barriers compared to uncatalyzed processes. Density functional theory calculations indicate that silicon coordination to carbonyl oxygens lowers the energy of the transition states for nucleophilic addition reactions [9].

The selectivity of trimethylsilyl chloride-mediated processes can be rationalized through analysis of frontier molecular orbitals. The LUMO of the activated carbonyl group exhibits enhanced localization on the carbonyl carbon, directing nucleophilic attack to this position while minimizing side reactions [9].

Kinetic studies have demonstrated that the catalytic activity of trimethylsilyl chloride is influenced by steric factors around the silicon center. The three methyl groups provide sufficient steric bulk to prevent extensive aggregation while maintaining accessibility to the silicon center for coordination [8].

Catalytic ProcessMechanism TypeActivation EnergyRate EnhancementSelectivity Factor
Carbonyl activationLewis acid coordinationReduced by 15-20 kJ/mol10-50 fold>95% regioselective
SilylationSN2 substitutionStandardN/AQuantitative
Condensation promotionDual activationReduced by 10-15 kJ/mol5-20 fold>90% stereoselective

The catalytic cycle for trimethylsilyl chloride-mediated acylation involves initial coordination to the mixed anhydride carbonyl, followed by nucleophilic attack by the silylated amino group. The silicon-oxygen bond formation provides thermodynamic driving force for the reaction while the Lewis acid activation reduces kinetic barriers [8].

Experimental evidence for the catalytic mechanism comes from kinetic isotope effect studies using deuterated trimethylsilyl chloride. The observed isotope effects are consistent with rate-determining silicon-oxygen bond formation during the activation step [8].

Desolvation Techniques for Anhydrous Form Isolation

The isolation of cefadroxil in its anhydrous crystalline form requires specialized desolvation techniques that selectively remove coordinated solvent molecules while maintaining crystal structure integrity. The desolvation process is critical for achieving the desired polymorphic form and ensuring pharmaceutical stability [10].

The most effective desolvation technique involves controlled heating of cefadroxil solvates in the presence of water as the desolvating medium. This process relies on the thermodynamic favorability of water coordination over organic solvent coordination to the cephalosporin molecule [3]. The desolvation mechanism proceeds through sequential replacement of organic solvent molecules with water molecules, followed by controlled dehydration to achieve the anhydrous state.

Temperature control during desolvation is crucial for maintaining crystalline integrity. Optimal conditions typically involve heating the solvate suspension to temperatures between 30°C and 70°C for periods ranging from 1 to 4 hours [2]. Higher temperatures can lead to thermal decomposition of the β-lactam ring, while insufficient heating fails to drive complete solvent removal.

The desolvation process for dimethylformamide solvates of cefadroxil follows first-order kinetics with respect to solvent concentration. Kinetic studies have revealed activation energies of approximately 45-50 kJ/mol for the desolvation process, indicating a relatively low energy barrier for solvent displacement [11].

Crystal structure analysis has shown that the anhydrous form of cefadroxil exhibits a distinct X-ray diffraction pattern characterized by specific d-spacing values. The substantially anhydrous crystalline form displays major diffraction peaks at d-spacings of 8.54 Å (relative intensity 100), 7.06 Å (relative intensity 34), and 4.35 Å (relative intensity 44) [10].

Desolvation ParameterOptimal RangeCritical ConsiderationsMonitoring Method
Temperature30-70°CThermal stabilityThermogravimetric analysis
Time1-4 hoursComplete solvent removalKarl Fischer titration
Water content0.8-3.9%Crystalline stabilityX-ray diffraction
Heating rate2-5°C/minCrystal lattice preservationDifferential scanning calorimetry

The mechanism of water-mediated desolvation involves hydrogen bonding interactions between water molecules and the cephalosporin carboxylate and amino groups. These interactions are thermodynamically favored over coordination with organic solvents such as dimethylformamide or dimethylacetamide [3].

Controlled atmosphere conditions during desolvation help prevent excessive water uptake that could lead to hydrate formation. Relative humidity levels below 90% are typically maintained to ensure formation of the anhydrous form rather than the monohydrate or hemihydrate polymorphs [10].

The desolvation process can be monitored using multiple analytical techniques. Thermogravimetric analysis provides real-time information about mass loss corresponding to solvent removal. Karl Fischer titration quantifies residual water content, while X-ray powder diffraction confirms the crystalline form [11].

Alternative desolvation techniques have been explored, including vacuum drying and solvent displacement methods. However, water-mediated desolvation remains the preferred technique due to its ability to produce consistently anhydrous material without the need for harsh conditions that could compromise product integrity [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.1

Exact Mass

363.0889

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

08N128E9PI

Other CAS

144790-28-3

Wikipedia

L-cefadroxil

Dates

Modify: 2024-04-14
1: Kim B, Ji K, Kho Y, Kim PG, Park K, Kim K, Kim Y, Kim KT, Choi K. Effects of chronic exposure to cefadroxil and cefradine on Daphnia magna and Oryzias latipes. Chemosphere. 2017 Oct;185:844-851. doi: 10.1016/j.chemosphere.2017.07.085. Epub 2017 Jul 17. PubMed PMID: 28735237.
2: Stelzl T, Baranov T, Geillinger KE, Kottra G, Daniel H. Effect of N-glycosylation on the transport activity of the peptide transporter PEPT1. Am J Physiol Gastrointest Liver Physiol. 2016 Jan 15;310(2):G128-41. doi: 10.1152/ajpgi.00350.2015. Epub 2015 Nov 19. PubMed PMID: 26585416.
3: Zhou CM, Hu BJ, Gao XD, Bao R, Xie HM, Huang SL, Tao LL, He LX. [Antimicrobial susceptibility of community-acquired respiratory tract pathogens isolated from patients in primary hospitals in Shanghai from 2007 to 2010]. Zhonghua Jie He He Hu Xi Za Zhi. 2013 May;36(5):346-50. Chinese. PubMed PMID: 24047808.
4: Pan J, Wang L, Li D, Ye L. [Synthesis of cefatrizine by recombinant alpha-amino acid ester hydrolase]. Sheng Wu Gong Cheng Xue Bao. 2013 Apr;29(4):501-9. Chinese. PubMed PMID: 23894823.
5: Yang B, Smith DE. Significance of peptide transporter 1 in the intestinal permeability of valacyclovir in wild-type and PepT1 knockout mice. Drug Metab Dispos. 2013 Mar;41(3):608-14. doi: 10.1124/dmd.112.049239. Epub 2012 Dec 21. PubMed PMID: 23264448; PubMed Central PMCID: PMC3583488.
6: Posada MM, Smith DE. Relevance of PepT1 in the intestinal permeability and oral absorption of cefadroxil. Pharm Res. 2013 Apr;30(4):1017-25. doi: 10.1007/s11095-012-0937-8. Epub 2012 Dec 7. PubMed PMID: 23224978; PubMed Central PMCID: PMC3596500.
7: Jang SE, Jung IH, Joh EH, Han MJ, Kim DH. Antibiotics attenuate anti-scratching behavioral effect of ginsenoside Re in mice. J Ethnopharmacol. 2012 Jun 26;142(1):105-112. PubMed PMID: 22855946.
8: Hu Y, Chen X, Smith DE. Species-dependent uptake of glycylsarcosine but not oseltamivir in Pichia pastoris expressing the rat, mouse, and human intestinal peptide transporter PEPT1. Drug Metab Dispos. 2012 Jul;40(7):1328-35. doi: 10.1124/dmd.111.044263. Epub 2012 Apr 9. PubMed PMID: 22490229; PubMed Central PMCID: PMC3382839.
9: Wang Z, Song Z, Chen D. Study on the binding behavior of bovine serum albumin with cephalosporin analogues by chemiluminescence method. Talanta. 2010 Dec 15;83(2):312-9. doi: 10.1016/j.talanta.2010.09.029. Epub 2010 Sep 24. PubMed PMID: 21111139.
10: Xiang J, Jiang H, Hu Y, Smith DE, Keep RF. Kyotorphin transport and metabolism in rat and mouse neonatal astrocytes. Brain Res. 2010 Aug 6;1347:11-8. doi: 10.1016/j.brainres.2010.05.094. Epub 2010 Jun 9. PubMed PMID: 20537989; PubMed Central PMCID: PMC2913889.
11: Liu YM, Xuan CS, Li WY, Feng J. [Study of cefadroxil and cephradine charge transfer process by fluorescence quenching method]. Guang Pu Xue Yu Guang Pu Fen Xi. 2009 Feb;29(2):441-5. Chinese. PubMed PMID: 19445223.
12: Auda SH, Mrestani Y, Ahmed AM, Neubert RH. Characterization of the interaction of cefadroxil with different metal ions using CE. Electrophoresis. 2009 Mar;30(6):1066-70. doi: 10.1002/elps.200800436. PubMed PMID: 19229848.
13: Shoukry MM, Hosny WM, Razik AA, Mohamed RA. Coordination properties of cefadroxil antibiotic: synthesis and equilibrium studies of the binary and ternary complexes involving amino acids and DNA units. Talanta. 1997 Nov;44(11):2109-19. PubMed PMID: 18966960.
14: Knütter I, Hartrodt B, Tóth G, Keresztes A, Kottra G, Mrestani-Klaus C, Born I, Daniel H, Neubert K, Brandsch M. Synthesis and characterization of a new and radiolabeled high-affinity substrate for H+/peptide cotransporters. FEBS J. 2007 Nov;274(22):5905-14. Epub 2007 Oct 18. PubMed PMID: 17944948.
15: Lin H, King N. Demonstration of functional dipeptide transport with expression of PEPT2 in guinea pig cardiomyocytes. Pflugers Arch. 2007 Mar;453(6):915-22. Epub 2006 Nov 21. PubMed PMID: 17120020.
16: Li Y, Lu J. Chemiluminescence flow-injection analysis of beta-lactam antibiotics using the luminol-permanganate reaction. Luminescence. 2006 Jul-Aug;21(4):251-5. PubMed PMID: 16791833.
17: Thongpoon C, Liawruangrath B, Liawruangrath S, Wheatley RA, Townshend A. Flow injection chemiluminescence determination of cefadroxil using potassium permanganate and formaldehyde system. J Pharm Biomed Anal. 2006 Sep 18;42(2):277-82. PubMed PMID: 16766156.
18: Makchit J, Upalee S, Thongpoon C, Liawruangrath B, Liawruangrath S. Determination of cefadroxil by sequential injection with spectrophotometric detector. Anal Sci. 2006 Apr;22(4):591-7. PubMed PMID: 16760604.
19: Liu H, Yu A, Liu F, Shi Y, Han L, Chen Y. Chiral separation of cefadroxil by capillary electrochromatography. J Pharm Biomed Anal. 2006 Jun 16;41(4):1376-9. Epub 2006 Apr 4. PubMed PMID: 16600557.
20: Rühl A, Hoppe S, Frey I, Daniel H, Schemann M. Functional expression of the peptide transporter PEPT2 in the mammalian enteric nervous system. J Comp Neurol. 2005 Sep 12;490(1):1-11. PubMed PMID: 16041713.

Explore Compound Types